molecular formula C4H6Cl2O2S B1346646 3,4-Dichlorosulfolane CAS No. 3001-57-8

3,4-Dichlorosulfolane

Cat. No. B1346646
CAS RN: 3001-57-8
M. Wt: 189.06 g/mol
InChI Key: JCUQWSIALJCIEE-UHFFFAOYSA-N
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Description

3,4-Dichlorosulfolane is not directly mentioned in the provided papers, but the synthesis and characterization of related chlorinated organic compounds are discussed. These compounds, such as diastereomers of 3,4-dichloro-2-pentanol and 4,4',5,5'-tetrachloro-2,2'-bi-1,3-dioxolane, share structural motifs with chlorosulfolipids and dioxolane derivatives, which could provide insight into the properties and reactivity of 3,4-Dichlorosulfolane .

Synthesis Analysis

The synthesis of related compounds involves specific chlorination reactions. For instance, the diastereomers of 3,4-dichloro-2-pentanol were synthesized through anti-dichlorination of precursor allylic alcohols, and their stereochemistry was determined using X-ray crystallography . Similarly, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was achieved through radical and cationic polymerization routes . These methods could potentially be adapted for the synthesis of 3,4-Dichlorosulfolane.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of 4,4',5,5'-tetrachloro-2,2'-bi-1,3-dioxolane was determined to be the trans–trans meso-stereoisomer . Complete NMR data for the diastereomers of 3,4-dichloro-2-pentanol was provided, which is crucial for understanding the structural aspects of chlorosulfolipids .

Chemical Reactions Analysis

The reactivity of similar chlorinated compounds has been explored in various chemical reactions. For instance, 2,4-disubstituted 1,3-dioxolanes were synthesized and then subjected to bromination, dichlorocarbene addition, and epoxidation reactions . Additionally, chlorosulfonic acid was used to promote selective chlorination of 2-alkanones with sulfuryl chloride, which could be relevant to the chlorination steps in the synthesis of 3,4-Dichlorosulfolane .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4-Dichlorosulfolane are not directly reported, the properties of related compounds can provide some insights. For example, the quantitative analysis of hydroxyl groups in lignins using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent indicates the potential for detailed analysis of similar chlorinated compounds . The selective chlorination process and the analysis of the resulting polymers from the polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane also contribute to the understanding of the physical and chemical behavior of these types of molecules .

Scientific Research Applications

Chromogenic Detection Systems

One notable application of a related compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid, is in chromogenic detection systems. Fossati, Prencipe, and Berti (2010) developed an improved system for assaying uric acid in biological fluids using this chromogenic system, highlighting its reliability and suitability for both manual and automated procedures (Fossati & Prencipe, 2010).

Biodegradation and Environmental Applications

The study by Wang, Poon, and Cai (2012) investigated the use of the green alga Chlorella pyrenoidosa in degrading and removing 3,4-Dichloroaniline, a structurally related compound to 3,4-Dichlorosulfolane, in water. They found significant removal of the compound, suggesting potential environmental applications for water treatment and pollutant removal (Wang, Poon, & Cai, 2012).

Soil Remediation and Agricultural Impact

Research on the degradation of fumigants like 1,3-dichloropropene, which shares similar chemical characteristics with 3,4-Dichlorosulfolane, has been conducted by Zheng, Papiernik, Guo, and Yates (2003). Their study explored the environmental dissipation and fate of these chemicals, including competitive degradation in soils, which could inform practices for mitigating environmental impact in agriculture (Zheng, Papiernik, Guo, & Yates, 2003).

Chemical Synthesis and Reactions

Mlostoń, Majchrzak, Rutkowska, Woźnicka, Linden, and Heimgartner (2005) focused on the synthesis and reactions of cyclobutanethione derivatives, which are closely related to 3,4-Dichlorosulfolane. They explored various chemical transformations and provided insights into potential applications in synthetic chemistry (Mlostoń et al., 2005).

Development of Diagnostic Tools

The work by Yuan, Matsumoto, and Kimura (1998) introduced a chlorosulfonylated beta-diketone for creating fluorescent chelates with europium, which can be covalently bound to proteins. This development is significant for time-resolved fluoroimmunoassays, a diagnostic technique in medical research and clinical diagnostics (Yuan, Matsumoto, & Kimura, 1998).

Analytical Chemistry and Material Science

In the field of analytical chemistry and material science, Greczynski, Kugler, Keil, Osikowicz, Fahlman, and Salaneck (2001) studied the photoelectron spectroscopy of thin films of PEDOT-PSS, a conducting polymer blend. Their findings have implications for the development of electronic and photonic materials and devices (Greczynski et al., 2001).

Environmental Toxicology

The toxicity of related chloroaniline compounds, like 3,4-dichloroaniline, has been studied by Call, Poirier, Knuth, Harting, and Lindberg (1987). Understanding the toxicological effects of these compounds on aquatic life forms part of a broader assessment of environmental impact and safety (Call et al., 1987).

properties

IUPAC Name

3,4-dichlorothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQWSIALJCIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031193
Record name 3,4-Dichlorosulfolane
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Molecular Weight

189.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Dichlorosulfolane

CAS RN

3001-57-8
Record name Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide
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Record name 3,4-Dichlorosulfolane
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Record name 3,4-Dichlorosulfolane
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Record name 3,4-dichloro-1lambda6-thiolane-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TÉ Bezmenova, SM Lukashov, YN Usenko - Chemistry of Heterocyclic …, 1973 - Springer
The behavior of various sulfolenyl and sulfolanyl sulfonates in the Friedel-Crafts reaction was studied. The sulfolane ring undergoes both arylation and halogenation. The ratio of …
Number of citations: 3 link.springer.com
VI Dronov, VA Snegotskaya - Bulletin of the Academy of Sciences of the …, 1970 - Springer
Conclusions 1. The photochlorination of dimethylsulfone proceeds according to a radical-chain mechanism with cleavage of a CH bond and formation of trichloromethylmethylsulfone …
Number of citations: 3 link.springer.com
LV Spirikhin, RA Sadykov, BV Flekhter… - Bulletin of the Academy …, 1980 - Springer
Conclusions Based on studies of the PMR spectra of 3,4- and 2,5-disubstituted sulfolanes it has been shown that the difference in the chemical shifts of the geminal protons and the …
Number of citations: 2 link.springer.com
DS Weinberg, C Stafford, MW Scoggins - Tetrahedron, 1968 - Elsevier
The mass spectra of nineteen cyclic sulfones are reported and fragmentation patterns are interpreted with the aid of high resolution mass measurements and deuterium labeling …
Number of citations: 28 www.sciencedirect.com
JM Wells - 2018 - espace.curtin.edu.au
Tropolones have antimalarial activity with a structure unique compared to current treatments. This study focuses on the development of new methods to prepare tropolones and devise a …
Number of citations: 0 espace.curtin.edu.au
AA Panasenko, LV Spirikhin, BV Flekhter… - Bulletin of the Academy …, 1984 - Springer
Conclusions The 1 H and 13 C NMR spectra were studied for 2,3,4-trisubstituted sulfolanes and the isomerism of these compounds was determined, The use of chemical shift …
Number of citations: 3 link.springer.com
GA Tolstikov, NN Novitskaya, BV Flekhter… - Pharmaceutical …, 1978 - Springer
During a pharmacological investigation of more than 50 sulfolane derivatives (I) it was established by us that some of these compounds possess marked antiinflammatory activity, a very …
Number of citations: 5 link.springer.com
KM Kirkwood - 2006 - era.library.ualberta.ca
Selective cleavage of the aliphatic sulfide bonds in asphaltenes decreases their molecular weight and may achieve the viscosity reduction required for transportation of heavy oils by …
Number of citations: 3 era.library.ualberta.ca
E Efficiency - p2infohouse.org
The Batteries for Advanced Transportation Technologies (BATT) Program is supported by the US Department of Energy Office of Advanced Automotive Technologies (DOE/OAAT) to …
Number of citations: 4 p2infohouse.org
F McLarnon - 2001 - escholarship.org
The Batteries for Advanced Transportation Technologies (BATT) Program is supported by the US Department of Energy Office of Advanced Automotive Technologies (DOE/OAA T) to …
Number of citations: 3 escholarship.org

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